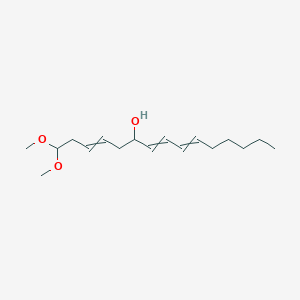![molecular formula C16H14O2 B14352793 1-Methoxy-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene CAS No. 93021-93-3](/img/structure/B14352793.png)
1-Methoxy-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene is an organic compound with the molecular formula C16H14O2 It is characterized by a methoxy group attached to a benzene ring, which is further connected to a phenylprop-2-yn-1-yl group through an oxygen atom
Méthodes De Préparation
The synthesis of 1-Methoxy-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-methoxy-4-hydroxybenzene and 3-phenylprop-2-yn-1-yl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).
Coupling Reaction: The hydroxyl group of 1-methoxy-4-hydroxybenzene reacts with the bromide group of 3-phenylprop-2-yn-1-yl bromide, resulting in the formation of this compound.
Analyse Des Réactions Chimiques
1-Methoxy-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the hydrogenation of the alkyne group to form alkanes.
Applications De Recherche Scientifique
1-Methoxy-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Methoxy-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
1-Methoxy-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene can be compared with other similar compounds, such as:
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Similar structure but lacks the phenyl group.
1-Methoxy-4-(1-propenyl)benzene: Contains a propenyl group instead of a prop-2-yn-1-yl group.
1-Methoxy-4-(2-phenylethenyl)benzene: Contains a phenylethenyl group instead of a phenylprop-2-yn-1-yl group.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
93021-93-3 |
|---|---|
Formule moléculaire |
C16H14O2 |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
1-methoxy-4-(3-phenylprop-2-ynoxy)benzene |
InChI |
InChI=1S/C16H14O2/c1-17-15-9-11-16(12-10-15)18-13-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-12H,13H2,1H3 |
Clé InChI |
LVNXRICWWXAFSE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OCC#CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(1,3-Dichloropropan-2-YL)oxy]propane-1,2-diol](/img/structure/B14352721.png)

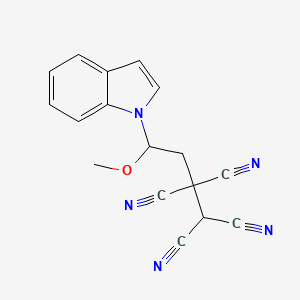
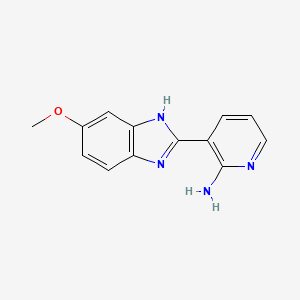
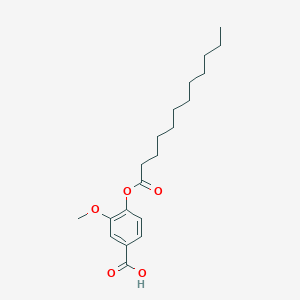
![[1-(4-Phenoxyphenyl)cyclohexane-1,3,5-triyl]tris(trichlorogermane)](/img/structure/B14352756.png)
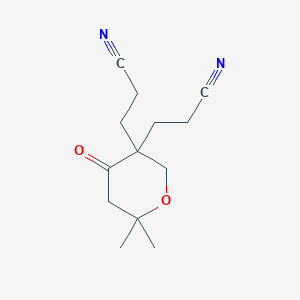
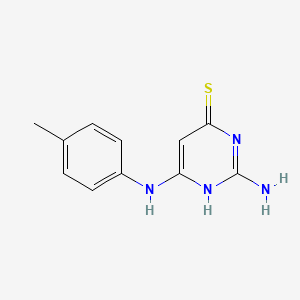

![Methyl 5-[(3-aminopropyl)amino]pentanoate](/img/structure/B14352785.png)
![2-Methyl-1-[(2-methylpent-2-EN-1-YL)sulfanyl]pent-2-ene](/img/structure/B14352788.png)
![2,2'-[(Hydrazinylidenemethyl)azanediyl]diacetic acid](/img/structure/B14352802.png)
